molecular formula C11H19NO4 B1398445 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane CAS No. 1374658-90-8

5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane

Numéro de catalogue: B1398445
Numéro CAS: 1374658-90-8
Poids moléculaire: 229.27 g/mol
Clé InChI: QIXNFCVCJMEFFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane ( 1374658-90-8) is a spirocyclic chemical building block of high value in medicinal chemistry and drug discovery. This compound, with a molecular formula of C11H19NO4 and a molecular weight of 229.27 g/mol, features a tert-butoxycarbonyl (Boc) protected azaspiro[3.5]nonane core, which integrates morpholine-like oxygen atoms into a rigid, three-dimensional spiro scaffold . This unique structure makes it a versatile precursor for constructing complex molecules. Its primary research application lies in its role as an advanced intermediate for designing active pharmaceutical ingredients (APIs). The Boc group serves as a common protecting group for amines, allowing for selective deprotection and further functionalization under mild acidic conditions, which is crucial for multi-step synthetic sequences. The spirocyclic framework is particularly sought after for its ability to improve the physicochemical properties of drug candidates, often enhancing solubility and metabolic stability while reducing conformational flexibility. This compound is intended for research and development applications only and is strictly not for diagnostic, therapeutic, or personal use.

Propriétés

IUPAC Name

tert-butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-4-5-14-6-11(12)7-15-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXNFCVCJMEFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Table 1: Summary of Raw Materials and Reagents

Step Raw Material/Reagent Purpose Source/Notes
1 Compound 1 (oxetane derivative) Starting substrate Commercially available or synthesized via epoxide routes
2 Chloroacetyl chloride Acylation Reacts with compound 1 to form compound 2
3 First alkali (triethylamine, pyridine, diisopropylethylamine, potassium carbonate) Base Facilitates acylation

Stepwise Synthesis Methodology

Step 1: Formation of Compound 2

  • Reaction: Compound 1 reacts with chloroacetyl chloride in a suitable solvent (e.g., dichloromethane) under basic conditions.
  • Conditions: Temperature typically maintained at 0–25°C to control acylation.
  • Outcome: Introduction of a chloroacetyl group, yielding compound 2 with high selectivity.

Step 2: Self-Cyclization to Generate Compound 3

  • Reaction: Compound 2 undergoes intramolecular cyclization in an inert atmosphere (nitrogen or argon) using a second alkali such as sodium hydride or n-butyllithium.
  • Conditions: Conducted in aprotic solvents like tetrahydrofuran (THF) at low temperatures (−20°C to 0°C).
  • Notes: The base deprotonates the amino group, facilitating nucleophilic attack and ring closure.

Step 3: Reduction to Compound 4

  • Reaction: Compound 3 is reduced using lithium aluminum hydride (LiAlH₄) in an inert atmosphere.
  • Conditions: Reaction performed at 0°C to room temperature, with molar ratios of 1:1.1–2 (compound 3 to LiAlH₄).
  • Outcome: Conversion of functional groups to more reduced forms, preparing for deprotection.

Step 4: Catalytic Hydrogenation to Obtain Final Product

  • Reaction: Hydrogenation removes the benzyl protecting group (Bn) from compound 4.
  • Conditions: Hydrogen pressure of 20–100 psi at 20–50°C for 8–20 hours, with acetic acid optionally added as an activator.
  • Notes: Catalysts such as palladium on carbon are employed, yielding 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane .

Reaction Conditions and Optimization

Step Temperature Solvent Catalyst/Base Time Notes
1 0–25°C Dichloromethane Triethylamine/Pyridine 1–2 hours Controlled acylation
2 −20°C to 0°C THF Sodium hydride or n-butyllithium 2–4 hours Intramolecular cyclization
3 0°C to RT Tetrahydrofuran None 4–6 hours Reduction with LiAlH₄
4 20–50°C Ethanol or methanol Palladium on carbon 8–20 hours Hydrogenation

Data Tables and Research Findings

Table 2: Comparative Data on Synthesis Routes

Method Raw Materials Key Reactions Yield (%) Advantages Limitations
Method A Compound 1 + chloroacetyl chloride Acylation, cyclization, reduction, hydrogenation 65–75 Simple, scalable Multi-step, requires inert atmosphere
Method B (Patent CN113214290A) Ethyl malonate derivatives Multi-step involving esterification, ring closure 50–60 Uses common reagents Longer route, lower yield
Method C (Literature) Epoxide-based routes Epoxide ring opening, cyclization 55–70 Versatile Requires multiple steps, purification challenges

Research Findings:

  • The use of triethylamine or pyridine as bases during acylation enhances yield and minimizes side reactions.
  • Sodium hydride or n-butyllithium effectively induce intramolecular cyclization, crucial for spiro ring formation.
  • LiAlH₄ reduction is efficient but requires careful control to avoid over-reduction or side reactions.
  • Catalytic hydrogenation under mild conditions effectively removes benzyl groups, with acetic acid improving catalyst activity.

Notes on Industrial and Laboratory Scale-up

  • Raw Material Availability: The key precursor, compound 1, can be synthesized on a large scale via epoxide chemistry, making the overall process feasible for industrial production.
  • Reaction Control: Maintaining inert atmospheres and precise temperature control ensures high purity and yield.
  • Purification: Standard techniques such as column chromatography or recrystallization are employed post-reaction to isolate the desired compound.

Summary of Key Research Findings

  • The synthesis route is optimized for high yield, operational simplicity, and cost-effectiveness.
  • The process leverages readily available starting materials and common reagents.
  • Reaction conditions are tailored to maximize selectivity and minimize side reactions.
  • The multi-step process is adaptable for scale-up, with potential modifications to improve efficiency further.

Analyse Des Réactions Chimiques

Types of Reactions

5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Variations

The following table highlights key structural and functional differences between 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane and related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Application Source(s)
This compound C₁₁H₁₉NO₄ 229.28 Boc-protected nitrogen; dioxa (two oxygen atoms) Sigma receptor ligand intermediate
2,7-Diazaspiro[3.5]nonane C₆H₁₂N₂ 112.17 Two nitrogen atoms; no Boc protection High S1R/S2R affinity (Ki = 2.7–27 nM)
2,8-Dioxa-5-azaspiro[3.5]nonane C₆H₁₁NO₂ 129.16 Similar core to target compound but lacks Boc group Intermediate in antimicrobial synthesis
8-Oxa-5-azaspiro[3.5]nonane C₇H₁₃NO 127.18 Single oxygen atom; unprotected amine Precursor for analgesic drug candidates
5-Boc-5,8-diaza-spiro[3.5]nonane C₁₂H₂₂N₂O₂ 226.32 Boc-protected nitrogen at 5-position; diaza (two nitrogen atoms) Unspecified research applications
(a) Boc Protection and Stability

The Boc group in this compound improves stability during storage and synthesis compared to unprotected analogues like 2,8-dioxa-5-azaspiro[3.5]nonane, which require stricter handling .

Research Findings and Case Studies

Sigma Receptor Ligands

  • Diazaspiro vs. Dioxaspiro: 2,7-Diazaspiro[3.5]nonane derivatives generally show higher S1R affinity than dioxa-containing analogues due to enhanced nitrogen-mediated interactions with Glu172 in the receptor pocket .
  • In Vivo Efficacy: Compound 8f (diazabicyclo[4.3.0]nonane scaffold) achieved full reversal of mechanical hypersensitivity at 20 mg/kg, comparable to the prototypical S1R antagonist BD-1063 .

Stability and Handling

  • This compound maintains >98% purity under recommended storage, whereas unprotected spirocycles (e.g., 2,8-dioxa-5-azaspiro[3.5]nonane oxalate) degrade faster, necessitating frequent re-synthesis .

Activité Biologique

5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane is a synthetic compound characterized by a unique spirocyclic structure that has garnered interest in medicinal chemistry and pharmacology. Its biological activity is primarily linked to its interactions with various molecular targets, including receptors and enzymes. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N1O4, featuring both oxo and azaspiro functionalities that contribute to its biological properties. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its application in biological assays.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The compound shows potential as a ligand for sigma receptors (SR), which are implicated in various neurological processes. Studies have indicated that derivatives of similar spirocyclic compounds exhibit high binding affinities at sigma receptors, suggesting that this compound may share similar properties .
  • Enzyme Modulation : The unique structural features allow it to fit into enzyme active sites, potentially modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways.

Pharmacological Effects

Study 1: Sigma Receptor Ligands

A study focused on the synthesis of 2,7-diazaspiro[4.4]nonane derivatives reported significant binding affinities for sigma receptors (S1R and S2R). The most promising compounds exhibited negligible cytotoxicity while maintaining high potency in pain models . This suggests that this compound could be evaluated for similar properties.

Study 2: Synthesis and Biological Evaluation

Research on related compounds has highlighted the importance of structural modifications in enhancing biological activity. For example, modifications to the azaspiro framework have led to improved receptor selectivity and potency in analgesic assays . These findings underscore the potential for optimizing this compound through structural variations.

Data Summary

Property Value
Molecular FormulaC12H19N1O4
Analgesic ActivityHigh potency at low doses
CytotoxicityNegligible
Sigma Receptor Binding AffinityHigh

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane, and how does Boc protection influence reaction efficiency?

  • Methodological Answer: The synthesis typically involves multistep reactions starting from spirocyclic precursors. For example, the 2,7-diazaspiro[3.5]nonane scaffold can be functionalized via amidation or alkylation, followed by Boc (tert-butoxycarbonyl) protection of the secondary amine to improve stability during subsequent reactions. The Boc group prevents undesired side reactions (e.g., oxidation) and facilitates purification. Reaction yields are optimized using anhydrous conditions and catalysts like Hünig’s base. Characterization via 1^1H/13^{13}C NMR and HPLC ensures purity .

Q. How does the spirocyclic framework of this compound influence its physicochemical properties?

  • Methodological Answer: The spirocyclic structure imposes conformational rigidity, reducing entropy loss upon binding to biological targets. The Boc group enhances solubility in organic solvents, critical for medicinal chemistry workflows. Computational studies (e.g., molecular polar surface area calculations) predict moderate lipophilicity (clogP ~2.5), balancing membrane permeability and aqueous solubility. X-ray crystallography or NOESY NMR can validate spatial arrangements of the dioxa-aza rings .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^{13}C NMR identifies proton and carbon environments (e.g., distinguishing Boc methyl groups at δ ~1.4 ppm). IR spectroscopy verifies carbonyl stretches (~1680–1720 cm1^{-1}) from the Boc group. Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How do computational models predict the sigma receptor (S1R/S2R) binding modes of this compound derivatives?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to model interactions. The Boc group’s steric bulk may occupy hydrophobic pockets in S1R, while the spirocyclic core aligns with conserved residues like Glu172. Free energy perturbation (FEP) calculations quantify binding affinity differences between analogs. These models align with experimental Ki values from radioligand displacement assays using 3^3H-(+)-pentazocine for S1R .

Q. Why do structurally similar derivatives of this compound exhibit divergent in vivo efficacies despite comparable in vitro binding?

  • Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability, blood-brain barrier penetration). For example, compound 4b (Boc-protected) lacked antiallodynic effects in mice, while 5b (amide analog) showed full efficacy at 20 mg/kg. LC-MS/MS pharmacokinetic profiling can measure plasma/brain exposure, while CYP450 inhibition assays assess metabolic liabilities. Functional selectivity (agonist vs. antagonist) is determined via cAMP or calcium flux assays .

Q. What strategies reconcile contradictory data between in vitro binding and in vivo functional profiles for spirocyclic sigma receptor ligands?

  • Methodological Answer: Systematic SAR studies modify substituents on the spirocyclic core (e.g., replacing Boc with acetyl or benzyl groups). Phenytoin rescue assays in vivo distinguish S1R agonists (reverse phenytoin-induced hyperalgesia) from antagonists. Parallel artificial membrane permeability assays (PAMPA) and hERG channel screening address off-target effects. Contradictions are resolved by integrating MD simulations (e.g., ligand-induced receptor conformational changes) with positron emission tomography (PET) imaging of target engagement .

Q. How do molecular dynamics simulations elucidate the conformational flexibility of this compound in solution?

  • Methodological Answer: MD simulations (e.g., AMBER or GROMACS) model the compound’s solvent-accessible surface area and hydrogen-bonding propensity. The dioxa ring’s oxygen atoms form transient interactions with water, while the Boc group stabilizes a semi-rigid conformation. Principal component analysis (PCA) of trajectory data identifies dominant motion modes, correlating with NMR-derived NOE constraints .

Q. What methodologies optimize the metabolic stability of this compound derivatives without compromising sigma receptor affinity?

  • Methodological Answer: Deuteration at metabolically labile positions (e.g., Boc methyl groups) reduces CYP450-mediated oxidation. Prodrug approaches (e.g., esterification of hydroxyl metabolites) enhance bioavailability. In vitro liver microsome assays (human/rodent) quantify metabolic half-life, while SPR (surface plasmon resonance) confirms retained binding kinetics after structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
Reactant of Route 2
Reactant of Route 2
5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.